REACTION_CXSMILES
|
[C:1]1([C:9]([CH:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)O)=O)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:30])=CC=1.CS(O)(=O)=O>ClC1C=CC=CC=1>[CH3:6][O:5][C:4]1[CH:7]=[CH:8][C:1]([C:9]2[S:30][C:14]3[CH:15]=[C:16]([O:17][CH3:18])[CH:19]=[CH:20][C:13]=3[CH:11]=2)=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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0.65 mL
|
Type
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reactant
|
Smiles
|
CS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 92 hours
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Duration
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92 h
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Type
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TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
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FILTRATION
|
Details
|
before filtering the solids which
|
Type
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CUSTOM
|
Details
|
form
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Type
|
WASH
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Details
|
The filter cake is washed with 25 ml of chlorobenzene
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1SC2=C(C1)C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: CALCULATEDPERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |